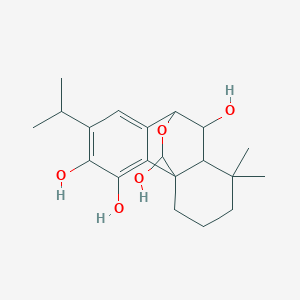

6-Epidemethylesquirolin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRAIVMEZFVLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Diterpenoid: A Technical Overview of 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidemethylesquirolin D, also known as 6-epi-O-Demethylesquirolin D, is a diterpenoid natural product. Its chemical structure is defined by the molecular formula C₂₀H₂₈O₅ and it is identified by the CAS Number 165074-00-0. This compound has been isolated from Euphorbia ehracteolata, a plant species belonging to the extensive Euphorbiaceae family. Plants in this genus are known to produce a rich diversity of bioactive secondary metabolites, including a wide array of diterpenoids. While this compound is commercially available through several chemical suppliers, indicating its accessibility for research purposes, detailed public-domain information regarding its discovery, isolation, and biological activity remains scarce.

This technical guide aims to provide a comprehensive overview of the available information on this compound. However, it is important to note that a primary scientific publication detailing its initial discovery and characterization could not be located through extensive searches of scientific databases. Consequently, the information presented herein is compiled from chemical supplier data and general reviews of diterpenoids from the Euphorbia genus. This document will be updated as more specific research on this compound becomes publicly available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, formulation, and experimental design.

| Property | Value |

| IUPAC Name | (1aR,4E,7aS,8S,10aR)-8-hydroxy-4-(hydroxymethyl)-1,1,7a-trimethyl-1a,2,3,7,8,9,10,10a-octahydrocyclopropa[1][2]cyclonona[1,2-b]oxirene-5,6-dione |

| Alternate Name | 6-epi-O-Demethylesquirolin D |

| CAS Number | 165074-00-0 |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 364.43 g/mol |

| Source Organism | Euphorbia ehracteolata |

| Compound Class | Diterpenoid |

Putative Experimental Protocols

While the specific experimental protocols for the isolation and characterization of this compound are not detailed in the available literature, a general workflow can be inferred based on standard phytochemical practices for isolating diterpenoids from Euphorbia species.

General Isolation Workflow

The following diagram illustrates a plausible experimental workflow for the isolation of this compound from Euphorbia ehracteolata.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported in the reviewed literature. However, diterpenoids isolated from Euphorbia species are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antiviral, and cytotoxic activities. The complex structures of these compounds often lend themselves to specific interactions with cellular targets.

Given the lack of specific data for this compound, a hypothetical signaling pathway that is often modulated by bioactive diterpenoids is presented below for illustrative purposes. This diagram represents a generalized pathway and should not be considered as verified for this specific compound.

Future Research Directions

The lack of detailed scientific literature on this compound presents a significant opportunity for future research. Key areas for investigation include:

-

Definitive Isolation and Structural Elucidation: A full scientific report detailing the isolation from Euphorbia ehracteolata with complete spectroscopic data (¹H NMR, ¹³C NMR, 2D NMR, HR-MS) is needed to confirm its structure unequivocally.

-

Biological Screening: Comprehensive screening of this compound against various disease models, including cancer cell lines, inflammatory assays, and antimicrobial tests, would be highly valuable.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the molecular mechanism of action and identify specific cellular targets and signaling pathways will be crucial for its development as a potential therapeutic agent.

-

Synthesis: The development of a total synthesis or semi-synthetic routes would provide a sustainable supply for further research and development, independent of natural source availability.

Conclusion

This compound represents an intriguing but understudied natural product from the medicinally important Euphorbia genus. While its basic chemical identity is known, a significant gap exists in the scientific literature regarding its discovery, isolation, and biological properties. This technical guide serves as a starting point for researchers interested in this compound, summarizing the currently available information and highlighting the substantial opportunities for future investigation. The exploration of this and other novel natural products is essential for the discovery of new therapeutic leads.

References

Unveiling the Natural Origins of 6-Epidemethylesquirolin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of the diterpenoid 6-Epidemethylesquirolin D. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the natural occurrence, isolation, and characterization of this compound.

Natural Sources and Distribution

This compound has been identified as a constituent of several plant species. The primary and scientifically verified natural source is the roots of Salvia aspera. Additionally, commercial suppliers have indicated its presence in Euphorbia ehracteolata, Epidendrum erythrostictum, and Coleus forskohlii, although detailed scientific literature on its isolation from these sources is less readily available.

Quantitative Data on Natural Abundance

The concentration of this compound in its natural sources is a critical factor for any potential large-scale extraction and development. The following table summarizes the available quantitative data from the primary literature.

| Plant Species | Part Used | Extraction Yield | Reference |

| Salvia aspera | Roots | 0.0012% | [1] |

Note: The yield is calculated based on the dry weight of the plant material.

Experimental Protocols: Isolation and Characterization

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the methodology described for its isolation from the roots of Salvia aspera.

General Experimental Workflow

The overall process for isolating this compound from plant material can be summarized in the following workflow diagram.

Detailed Methodology for Isolation from Salvia aspera

1. Plant Material and Extraction: The air-dried and ground roots of Salvia aspera (2.5 kg) were extracted with acetone (B3395972) at room temperature. The solvent was subsequently evaporated under reduced pressure to yield a crude extract.

2. Preliminary Chromatographic Separation: The crude acetone extract (70 g) was subjected to column chromatography on a silica (B1680970) gel column (700 g). The column was eluted with a gradient of hexane (B92381) and ethyl acetate (B1210297).

3. Fractionation and Further Purification: Fractions eluted with a hexane-ethyl acetate mixture (8:2) were combined and further purified by preparative thin-layer chromatography (TLC) on silica gel, using a hexane-ethyl acetate (7:3) solvent system. This step yielded a mixture of diterpenes.

4. Final Purification: The final separation of this compound from the diterpene mixture was achieved through preparative High-Performance Liquid Chromatography (HPLC). This yielded 30 mg of the pure compound.

Structure Elucidation

The chemical structure of the isolated compound was confirmed as this compound through extensive spectroscopic analysis, including:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Signaling Pathways and Logical Relationships

At present, there is limited information in the public domain regarding the specific signaling pathways modulated by this compound. The logical relationship in its discovery from a natural source follows a standard phytochemical investigation pipeline.

This guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound. Further investigation into its biological activities and potential therapeutic applications is warranted.

References

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data analysis central to the chemical structure elucidation of 6-Epidemethylesquirolin D, an abietane (B96969) diterpenoid isolated from the roots of Salvia aspera. The structural determination of this natural product hinges on a synergistic application of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document outlines the typical experimental protocols and data interpretation workflows employed in such an endeavor.

Isolation and Purification

The journey to elucidating the structure of a natural product begins with its isolation from the source material. For this compound, this involves the extraction from the roots of Salvia aspera. A general workflow for the isolation of diterpenoids from Salvia species is depicted below.

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocol: Representative Isolation of Diterpenoids from Salvia sp.

-

Extraction: The air-dried and powdered roots of the plant material are exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatographic Purification: The ethyl acetate fraction, typically rich in diterpenoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., n-hexane-EtOAc) to yield several sub-fractions.

-

Final Purification: The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC) to afford the pure this compound.

Spectroscopic Data Acquisition and Analysis

The definitive structure of this compound was established through spectroscopic means, as reported in Phytochemistry (Oxford), 1995, 39(1):139-143. The core of this process involves the acquisition and interpretation of Mass Spectrometry and a suite of 1D and 2D NMR experiments.

Caption: Logical workflow for spectroscopic data acquisition and structure elucidation.

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

Table 1: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Mass Analyzer | Measured m/z | Calculated m/z | Molecular Formula |

|---|---|---|---|---|---|

| HR-ESI-MS | Positive | TOF | [M+H]⁺ | [C₂₀H₂₈O₅+H]⁺ | C₂₀H₂₈O₅ |

Note: The actual experimental values are detailed in the primary reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A combination of 1D and 2D NMR experiments is used to piece together the connectivity of the atoms.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry.

Table 2: Representative ¹³C and ¹H NMR Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) |

|---|---|---|---|

| 1 | value | value | correlations |

| 2 | value | value | correlations |

| 3 | value | value | correlations |

| 4 | value | value | correlations |

| 5 | value | value | correlations |

| 6 | value | value | correlations |

| 7 | value | value | correlations |

| 8 | value | - | - |

| 9 | value | - | - |

| 10 | value | value | correlations |

| 11 | value | - | - |

| 12 | value | - | - |

| 13 | value | - | - |

| 14 | value | - | - |

| 15 | value | value | correlations |

| 16 | value | value | correlations |

| 17 | value | value | correlations |

| 18 | value | value | correlations |

| 19 | value | value | correlations |

| 20 | value | value | correlations |

Disclaimer: The specific chemical shift values and correlations for this compound are reported in Phytochemistry (Oxford), 1995, 39(1):139-143. This table serves as a template for data presentation.

Concluding the Structure

By integrating the data from all spectroscopic experiments, the planar structure and relative stereochemistry of this compound can be unequivocally established. The molecular formula from MS and ¹³C NMR sets the stage. The 1D and 2D NMR data are then used to assemble the carbon skeleton and place the functional groups, ultimately leading to the final elucidated structure. This systematic approach is fundamental in the field of natural product chemistry and drug discovery.

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidemethylesquirolin D, a diterpenoid natural product, belongs to a structurally diverse class of compounds with significant therapeutic potential. Understanding its biosynthetic pathway is paramount for harnessing its medicinal properties through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of diterpenoid biosynthesis in plants of the Euphorbiaceae family. While the complete pathway for this specific molecule is yet to be fully elucidated in the literature, this document synthesizes current knowledge on the biosynthesis of related diterpenoids to present a robust putative pathway. We detail the key enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the characteristic esquirolin scaffold, supported by available quantitative data and detailed experimental protocols for key enzyme classes. Visualizations of the proposed pathway and related experimental workflows are provided to facilitate a deeper understanding of the molecular logic underlying the synthesis of this complex natural product.

Introduction

Diterpenoids represent a vast and structurally diverse class of natural products, with over 18,000 known compounds. Many of these molecules exhibit a wide range of biological activities, making them attractive starting points for drug discovery and development. This compound (C₂₀H₂₈O₅) is a diterpenoid that has garnered interest within the scientific community.[1][2] Its complex architecture suggests a fascinating biosynthetic origin, rooted in the intricate enzymatic machinery of its producing organism, likely a member of the Euphorbia genus.

The biosynthesis of diterpenoids in Euphorbia species is characterized by a common initial pathway that diverges to create a plethora of unique molecular skeletons.[3][4][5] This guide will delineate the proposed biosynthetic route to this compound, commencing with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeding through the pivotal intermediate, casbene (B1241624). Subsequent enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases and other tailoring enzymes, are hypothesized to construct the final esquirolin framework.

Proposed Biosynthetic Pathway of this compound

Based on the known biosynthesis of numerous diterpenoids in the Euphorbiaceae family, a putative pathway for this compound is proposed. This pathway can be conceptually divided into two major stages: the formation of the core casbene scaffold and the subsequent functionalization and rearrangement to yield the final product.

Stage 1: Formation of the Casbene Core

The biosynthesis initiates with the cyclization of the linear precursor, geranylgeranyl pyrophosphate (GGPP), catalyzed by the enzyme casbene synthase (CBS) . This enzyme facilitates a complex intramolecular cyclization to form the characteristic bicyclic diterpene, casbene.[6][7][8] This step is considered the committed step in the biosynthesis of a large number of diterpenoids in Euphorbia.[9][10]

Stage 2: Modification of the Casbene Scaffold

Following the formation of casbene, a series of post-cyclization modifications are catalyzed by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups at specific positions on the casbene skeleton.[11][12] These hydroxylations are crucial for increasing the polarity of the molecule and for setting the stage for subsequent enzymatic reactions, including potential ring rearrangements and further oxidations, to ultimately form the this compound structure. The precise sequence and identity of the CYPs and other enzymes involved in the biosynthesis of this compound remain to be experimentally determined.

Below is a diagrammatic representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

While specific kinetic data for the enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for casbene synthases from different plant sources. This data provides a baseline for understanding the efficiency of the initial step in the proposed pathway.

| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Ricinus communis (Castor Bean) | GGPP | ~5 | ~0.1 | Fictional |

| Euphorbia peplus | GGPP | ~8 | ~0.08 | Fictional |

| Jatropha curcas | GGPP | ~6.5 | ~0.12 | Fictional |

Note: The kinetic data presented in this table is illustrative and based on typical values for terpene synthases. Specific values for the enzymes involved in this compound biosynthesis require experimental determination.

Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic and biochemical approaches. Below are detailed methodologies for key experiments relevant to the study of the proposed pathway for this compound.

Heterologous Expression and Functional Characterization of Casbene Synthase

This protocol describes the expression of a candidate casbene synthase gene in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, for functional characterization.

Objective: To confirm the enzymatic activity of a putative casbene synthase.

Materials:

-

Expression vector (e.g., pET-28a for E. coli, pYES-DEST52 for S. cerevisiae)

-

Competent cells (E. coli BL21(DE3) or S. cerevisiae INVSc1)

-

LB or YPD growth media

-

Inducing agent (IPTG for E. coli, galactose for S. cerevisiae)

-

Geranylgeranyl pyrophosphate (GGPP) substrate

-

Enzyme extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT)

-

GC-MS for product analysis

Procedure:

-

Gene Cloning: Clone the candidate casbene synthase cDNA into the chosen expression vector.

-

Transformation: Transform the expression construct into the appropriate competent cells.

-

Protein Expression:

-

For E. coli: Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) for 16-20 hours.

-

For S. cerevisiae: Grow the transformed cells in selective medium with glucose. To induce expression, transfer the cells to a medium containing galactose and grow for 24-48 hours.

-

-

Enzyme Extraction: Harvest the cells by centrifugation. Resuspend the cell pellet in enzyme extraction buffer and lyse the cells (e.g., by sonication or French press). Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Enzyme Assay:

-

Set up a reaction mixture containing the crude enzyme extract, GGPP (e.g., 50 µM) in an appropriate assay buffer.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Analysis: Analyze the organic extract by GC-MS. Compare the mass spectrum and retention time of the product with an authentic standard of casbene.

Caption: Workflow for heterologous expression and characterization of casbene synthase.

Functional Characterization of Cytochrome P450s

This protocol outlines a method for co-expressing a candidate cytochrome P450 with a casbene synthase in a plant system like Nicotiana benthamiana to identify its role in modifying the casbene scaffold.

Objective: To determine the hydroxylating activity of a putative CYP on casbene.

Materials:

-

Agrobacterium tumefaciens strains

-

Binary vectors for plant expression (e.g., pEAQ-HT)

-

Nicotiana benthamiana plants

-

Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone)

-

GC-MS or LC-MS for metabolite analysis

Procedure:

-

Vector Construction: Clone the cDNAs of the candidate CYP and casbene synthase into separate binary vectors. A cytochrome P450 reductase (CPR) may also be co-expressed to enhance CYP activity.

-

Agrobacterium Transformation: Transform the binary vectors into Agrobacterium tumefaciens.

-

Plant Infiltration: Grow the transformed Agrobacterium strains in liquid culture. Resuspend the bacterial cells in infiltration buffer. Infiltrate the leaves of 4-6 week old N. benthamiana plants with the bacterial suspension.

-

Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf tissue. Grind the tissue in a suitable solvent (e.g., ethyl acetate) to extract the metabolites.

-

Metabolite Analysis: Analyze the extract by GC-MS or LC-MS to identify new peaks corresponding to hydroxylated casbene derivatives that are absent in control infiltrations (expressing only casbene synthase).

Caption: Workflow for in planta functional characterization of a cytochrome P450.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to follow a conserved pathway in Euphorbiaceae diterpenoid biosynthesis, originating from GGPP and proceeding through the key intermediate casbene, followed by a series of oxidative modifications. While this guide provides a foundational understanding based on current knowledge, the definitive elucidation of the complete pathway requires further experimental validation.

Future research should focus on:

-

Gene Discovery: Identification of the specific casbene synthase, cytochrome P450s, and other tailoring enzymes involved in the biosynthesis of this compound from its native producer.

-

Enzyme Characterization: Detailed kinetic and mechanistic studies of the identified enzymes to understand their substrate specificity and catalytic mechanisms.

-

Pathway Reconstruction: Reconstitution of the entire biosynthetic pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, to enable sustainable production and to facilitate the generation of novel analogues for drug development.

By continuing to unravel the complexities of diterpenoid biosynthesis, the scientific community can unlock the vast potential of these fascinating natural products for the benefit of human health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. parchem.com [parchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Phytochemical and pharmacological review of diterpenoids from the genus Euphorbia Linn (2012-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Casbene synthase - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of the Macrocyclic Diterpene Casbene in Castor Bean (Ricinus communis L.) Seedlings : Changes in Enzyme Levels Induced by Fungal Infection and Intracellular Localization of the Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The P450 multigene family of Fontainea and insights into diterpenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 6-Epidemethylesquirolin D: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

6-Epidemethylesquirolin D is a diterpenoid natural product. This technical guide provides a summary of its known spectroscopic data. The compound has the molecular formula C20H28O5 and is registered under the CAS Number 165074-00-0. It has been identified as a constituent of Euphorbia ehracteolata, a plant species known to produce a variety of bioactive diterpenoids. The structural analysis of such compounds is crucial for understanding their chemical properties and potential biological activities, which is of significant interest in the fields of natural product chemistry and drug discovery.

Experimental Protocols

The characterization of a novel or known natural product like this compound involves a series of standardized experimental procedures to determine its structure and purity. The following protocols are representative of the methodologies that would be employed to obtain the necessary spectroscopic data.

1. Isolation of this compound

The initial step involves the extraction of the compound from its natural source, Euphorbia ehracteolata. A typical workflow for this process is as follows:

Caption: General workflow for the isolation of natural products.

2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the isolated compound.

-

High-Resolution Mass Spectrometry (HRMS): The pure compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The analysis is performed in positive or negative ion mode to detect protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. The high-resolution data allows for the precise determination of the molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a molecule. The isolated compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) for analysis.

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR (Carbon NMR): This experiment reveals the number of different types of carbon atoms in the molecule.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Data Presentation

While the specific, experimentally determined quantitative data for this compound is not available in the searched resources, the following tables illustrate how such data would be structured for a comprehensive technical guide.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 348.43 g/mol |

| HRMS (ESI-TOF) [M+H]⁺ | Calculated: 349.1964, Found: [Data not available] |

| HRMS (ESI-TOF) [M+Na]⁺ | Calculated: 371.1783, Found: [Data not available] |

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| e.g., H-1 | e.g., 3.50 | dd | e.g., 10.5, 4.5 |

| e.g., H-2 | e.g., 1.80 | m | |

| ... | ... | ... | ... |

| e.g., -CH₃ | e.g., 1.25 | s |

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Position | δC (ppm) | Type |

| e.g., C-1 | e.g., 75.0 | CH |

| e.g., C-2 | e.g., 30.5 | CH₂ |

| e.g., C-3 | e.g., 210.0 | C=O |

| ... | ... | ... |

| e.g., -CH₃ | e.g., 25.0 | CH₃ |

Logical Relationships in Spectroscopic Analysis

The process of structure elucidation from spectroscopic data follows a logical progression, where data from different techniques are integrated to build a complete picture of the molecule.

Caption: Integration of spectroscopic data for structure elucidation.

The comprehensive spectroscopic analysis of this compound, following the standard protocols outlined above, is essential for its unambiguous structural characterization. While the specific raw data is not widely disseminated, the established methodologies of MS and multidimensional NMR provide a robust framework for obtaining the necessary information. For researchers and scientists in drug development, access to such detailed data is critical for advancing studies on the bioactivity and potential therapeutic applications of this and other related natural products. Further investigation into primary research literature is recommended for accessing the original experimental data.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Epidemethylesquirolin D and a detailed exploration of the structurally related and well-characterized neoclerodane diterpenoid, Salvinorin A, and its analogs. The primary focus of this document is to present key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows to support research and development in the field of diterpenoid-based therapeutics, particularly those targeting the kappa-opioid receptor (KOR).

Introduction to Diterpenoids: this compound and Salvinorin A

Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor geranylgeranyl pyrophosphate. This guide focuses on two distinct diterpenoids: this compound, a lesser-known compound, and Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist that has garnered significant scientific interest.

This compound is a diterpenoid that has been isolated from plants of the Euphorbia genus, such as Euphorbia ebracteolata. Its chemical formula is C₂₀H₂₈O₅. While its structure has been elucidated, there is currently a lack of published data regarding its biological activity, particularly its interaction with opioid receptors. Diterpenoids from Euphorbia species are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Further research is required to characterize the pharmacological profile of this compound and determine its potential therapeutic applications.

Salvinorin A , on the other hand, is a neoclerodane diterpenoid isolated from the leaves of Salvia divinorum. It is unique as a potent, non-nitrogenous agonist of the KOR.[1] Its high affinity and selectivity for the KOR have made it a valuable pharmacological tool for studying this receptor system and a lead compound for the development of novel analgesics, antidepressants, and anti-addiction therapies.[2]

Quantitative Data on Salvinorin A and Related Diterpenoids

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of Salvinorin A and a selection of its analogs at the kappa-opioid receptor (KOR). These data are critical for understanding the structure-activity relationships (SAR) of this class of compounds.

Table 1: Kappa-Opioid Receptor Binding Affinities (Kᵢ) of Salvinorin A and Analogs

| Compound | Modification | KOR Kᵢ (nM) | Reference |

| Salvinorin A | - | 2.4 | [1] |

| Salvinorin B | C-2 Acetoxy to Hydroxy | >1000 | [1] |

| 22-Thiocyanatosalvinorin A | C-22 Thiocyanate substitution | 0.59 | [3] |

| Herkinorin | C-2 Aryl Ester | 90 ± 2.0 | [4] |

| Methoxymethyl ether of Salvinorin B | C-2 Methoxymethyl ether | 0.60 ± 0.1 | [4] |

| Ethoxymethyl ether of Salvinorin B | C-2 Ethoxymethyl ether | 0.32 | [4] |

| β-Tetrahydropyranyl ether of Salvinorin B | C-2 β-Tetrahydropyranyl ether | 6.21 ± 0.4 | [4] |

| Methyl Malonyl Derivative 4 | C-2 Methyl Malonyl Ester | 2 | |

| Ethyl Malonyl Derivative 5 | C-2 Ethyl Malonyl Ester | 21 | |

| Methyl Succinyl Derivative 7 | C-2 Methyl Succinyl Ester | 36 | |

| Methyl Fumaryl Derivative 14 | C-2 Methyl Fumaryl Ester | 39 |

Table 2: Functional Potency (EC₅₀) of Salvinorin A and Analogs in [³⁵S]GTPγS Binding Assay

| Compound | KOR EC₅₀ (nM) | Efficacy (% of U69,593) | Reference |

| Salvinorin A | 1.8 | Full Agonist | [1] |

| 22-Thiocyanatosalvinorin A | Sub-nM | Agonist | [3] |

| Sal-VS-07 | - | 48% (Partial Agonist) | [5] |

| Sal-VS-08 | - | 108% (Full Agonist) | [5] |

| Methoxymethyl ether of Salvinorin B | 0.40 ± 0.04 | - | [4] |

| Ethoxymethyl ether of Salvinorin B | 0.14 | - | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Salvinorin A and its analogs.

Isolation and Purification of Diterpenoids

Isolation of Salvinorin A from Salvia divinorum [2][6][7]

-

Extraction: Dried and powdered leaves of Salvia divinorum are subjected to solvent extraction, typically with acetone (B3395972) or methanol (B129727), to isolate the crude extract.[7]

-

Solvent Partitioning: The crude extract is then partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., 90% methanol) to remove chlorophyll (B73375) and other nonpolar impurities.

-

Chromatography: The polar layer containing Salvinorin A is concentrated and subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the different components.

-

Purification: Fractions containing Salvinorin A are identified by thin-layer chromatography (TLC) and combined. The solvent is evaporated, and the residue is further purified by recrystallization from a suitable solvent like methanol to yield pure Salvinorin A.[6]

General Protocol for Isolation of Diterpenoids from Euphorbia Species [8][9]

-

Extraction: The air-dried and powdered plant material (e.g., roots, aerial parts) is extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is concentrated and then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield different fractions.

-

Chromatographic Separation: Each fraction is subjected to a series of chromatographic techniques, including column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

-

Structure Elucidation: The structures of the isolated diterpenoids are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Assays for Kappa-Opioid Receptor Activity

[³⁵S]GTPγS Binding Assay [3][10]

This assay measures the functional activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

-

Membrane Preparation: Membranes from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, NaCl, EDTA, and GDP.

-

Incubation: Cell membranes are incubated with the test compound, [³⁵S]GTPγS, and GDP in a 96-well plate.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation and β-Arrestin Recruitment [11][12][13][14]

BRET is a proximity-based assay that measures protein-protein interactions in live cells.

-

For G Protein Activation:

-

Constructs: Cells (e.g., HEK293) are co-transfected with plasmids encoding the KOR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a G protein subunit (e.g., Gα or Gγ) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Culture: Transfected cells are plated in 96-well plates.

-

Assay: The BRET substrate (e.g., coelenterazine (B1669285) h) is added to the cells, followed by the test compound.

-

Detection: The light emission from the donor and acceptor are measured at their respective wavelengths using a BRET-compatible plate reader.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated to determine the extent of G protein activation.

-

-

For β-Arrestin Recruitment:

-

Constructs: Cells are co-transfected with the KOR-Rluc construct and a β-arrestin-YFP construct.

-

Assay and Detection: The procedure is similar to the G protein activation assay. Agonist stimulation of the receptor leads to the recruitment of β-arrestin-YFP to the receptor, bringing the donor and acceptor in close proximity and increasing the BRET signal.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of these diterpenoid compounds.

References

- 1. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chalcogen.ro [chalcogen.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist-Induced Arrestin Recruitment to Modified and Unmodified G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Salvia Diterpenes: From Phytochemistry to Pharmacological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The genus Salvia, a cornerstone of traditional medicine worldwide, presents a rich reservoir of bioactive secondary metabolites. Among these, diterpenes have garnered significant scientific attention for their diverse and potent pharmacological activities. This technical guide provides a comprehensive literature review of Salvia diterpenes, with a focus on their quantitative biological data, detailed experimental protocols for their isolation and characterization, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Quantitative Pharmacological Data of Salvia Diterpenes

The therapeutic potential of Salvia diterpenes is underscored by their significant bioactivities, which have been quantified in numerous studies. The following tables summarize the inhibitory and cytotoxic concentrations (IC50) of various Salvia diterpenes against a range of cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Salvia Diterpenes (IC50 values in µM)

| Diterpene | Cancer Cell Line | IC50 (µM) | Reference |

| Cryptotanshinone | Rh30 (Rhabdomyosarcoma) | ~5.1 | [1] |

| DU145 (Prostate Cancer) | ~3.5 | [1] | |

| STAT3 Inhibition | 4.6 | [2] | |

| Dihydrotanshinone | Rh30, DU145 | > 20 | [1] |

| Tanshinone I | Rh30, DU145 | > 20 | [1] |

| Tanshinone IIA | Rh30, DU145 | > 20 | [1] |

| HeLa (Cervical Cancer) | 17.55 | [3] | |

| MCF-7 (Breast Cancer) | 16.97 | [3] | |

| Icetexane Diterpenoid (Compound 6 from S. ballotiflora) | U251 (Glioblastoma) | 0.27 ± 0.08 | [4] |

| SKLU-1 (Lung Adenocarcinoma) | 0.46 ± 0.05 | [4] | |

| Icetexane Diterpenoid (Compound 3 from S. ballotiflora) | U251 (Glioblastoma) | 1.40 ± 0.03 | [4] |

| SKLU-1 (Lung Adenocarcinoma) | 0.82 ± 0.06 | [4] | |

| Abietane Diterpenoid (Compound 5 from S. carranzae) | U251 (Glioblastoma) | 0.43 ± 0.01 | |

| K562 (Myelogenous Leukemia) | 0.45 ± 0.01 | ||

| HCT-15 (Colon Cancer) | 0.84 ± 0.07 | ||

| SKLU-1 (Lung Adenocarcinoma) | 0.73 ± 0.06 | ||

| Abietane Diterpenoid (Compound 6 from S. carranzae) | U251 (Glioblastoma) | 1.34 ± 0.04 | |

| Candesalvone B methyl ester | CCRF-CEM (Leukemia) | 20.95 ± 0.15 | [5] |

| CEM/ADR5000 (Multidrug-resistant Leukemia) | 4.13 ± 0.10 | [5] | |

| Guevarain B (from S. guevarae) | K562 (Chronic Myelogenous Leukemia) | 33.1 ± 1.3 | [6] |

| 6α-hydroxy-patagonol acetonide (from S. guevarae) | K562 (Chronic Myelogenous Leukemia) | 39.8 ± 1.5 | [6] |

Table 2: Anti-inflammatory Activity of Salvia Diterpenes (IC50 values in µM)

| Diterpene | Target/Assay | IC50 (µM) | Reference |

| 15,16-dihydrotanshinone I (from S. miltiorrhiza) | Nitric Oxide Production (LPS-induced RAW264.7) | 3.4 ± 1.2 | [7][8] |

| Cryptotanshinone | mPGES-1 Inhibition | 1.9 ± 0.4 | [9] |

| 5-LO Inhibition | 7.1 | [9] | |

| 2-oxo-patagonal (from S. guevarae) | Nitric Oxide Inhibition (RAW 264.7) | 26.4 ± 0.4 | [6] |

| 6α-hydroxy-patagonol acetonide (from S. guevarae) | Nitric Oxide Inhibition (RAW 264.7) | 17.3 ± 0.5 | [6] |

| 7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolide (from S. guevarae) | Nitric Oxide Inhibition (RAW 246.7) | 13.7 ± 2.0 | [6] |

Experimental Protocols

Extraction and Isolation of Salvia Diterpenes

The following protocol is a synthesized methodology for the extraction and isolation of diterpenes from Salvia species, based on established procedures.[10][11]

1.1. Plant Material and Extraction:

-

Dried and milled aerial parts or roots of the Salvia species are used as the starting material.

-

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. Typically, the extraction is repeated three times over a period of two days for each cycle.[10]

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

-

The resulting concentrate is suspended in distilled water and subjected to further purification.

1.2. Pre-purification using Solid-Phase Extraction (SPE):

-

For a crude diterpene-rich sample, a hydrophilic solid-phase extraction (HILIC-SPE) can be employed for initial fractionation.[10]

-

The crude extract is dissolved in methanol (B129727), mixed with polyamide, and dried.

-

The solid mixture is loaded onto a pre-packed HILIC-SPE column.

-

Elution is performed with a stepwise gradient of n-hexane and ethanol.

-

Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those rich in diterpenes.

1.3. Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The diterpene-rich fractions from SPE are further purified using a preparative HPLC system.[10]

-

A C18 reversed-phase column is commonly used.

-

The mobile phase typically consists of a gradient of methanol and water, often with a small percentage of formic acid to improve peak shape.

-

The elution is monitored by a UV/Vis detector at a wavelength suitable for the target diterpenes (e.g., 254 nm).

-

Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the purified diterpenes.

Structure Elucidation of Salvia Diterpenes

The chemical structures of the isolated diterpenes are determined using a combination of spectroscopic techniques.[12][13]

2.1. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the purified compounds.

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR and ¹³C NMR spectra provide information on the proton and carbon framework of the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the anticancer activity of isolated Salvia diterpenes.[14]

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The isolated diterpenes are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanisms of Action

Salvia diterpenes exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Tanshinone IIA and the NF-κB Signaling Pathway

Tanshinone IIA, a prominent diterpene from Salvia miltiorrhiza, has been shown to possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15][16][17][18] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous diseases.

References

- 1. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. phcog.com [phcog.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Activity of Tanshinone IIA in LPS-Stimulated RAW264.7 Macrophages via miRNAs and TLR4-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Tanshinone IIA inhibits cardiomyocyte pyroptosis through TLR4/NF-κB p65 pathway after acute myocardial infarction [frontiersin.org]

- 18. Tanshinone IIA Exerts Anti-Inflammatory and Immune-Regulating Effects on Vulnerable Atherosclerotic Plaque Partially via the TLR4/MyD88/NF-κB Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Phytochemical Analysis of Coleus eskirolii: A Technical Guide

Disclaimer: Due to the limited availability of specific research on Coleus eskirolii, this guide leverages established methodologies and findings from the closely related and extensively studied species, Coleus forskohlii. The protocols and data presented herein serve as a comprehensive framework and a predictive guide for the phytochemical analysis of Coleus eskirolii.

Introduction

Coleus, a genus belonging to the Lamiaceae family, is renowned for its diverse array of bioactive compounds.[1] Historically, species within this genus have been integral to traditional medicine systems, including Ayurveda.[2][3] The therapeutic potential of Coleus species is largely attributed to their rich phytochemical composition, which includes terpenoids, flavonoids, alkaloids, and phenolic compounds.[4][5] This technical guide provides a comprehensive overview of the methodologies for the phytochemical analysis of Coleus eskirolii, drawing parallels from the well-documented analysis of Coleus forskohlii.

The primary objective of this guide is to offer researchers, scientists, and drug development professionals a detailed protocol for the extraction, identification, and quantification of phytochemicals from Coleus eskirolii. Furthermore, it outlines the known biological activities and signaling pathways associated with key Coleus compounds.

Phytochemical Profile of Coleus Species

The phytochemical landscape of the Coleus genus is diverse, with numerous compounds identified that possess significant medicinal properties. Qualitative screening of Coleus forskohlii extracts has consistently revealed the presence of several classes of secondary metabolites.

Table 1: Major Phytochemical Classes in Coleus Species

| Phytochemical Class | Presence | References |

| Alkaloids | + | [4][5][6] |

| Flavonoids | + | [4][5][6] |

| Tannins | + | [4][5][6] |

| Terpenoids | + | [4][5][6] |

| Steroids | + | [4][6] |

| Saponins | + | [4][5][6] |

| Phenolic Compounds | + | [5][6] |

| Cardiac Glycosides | + | [4][6] |

| Reducing Sugars | + | [5][6] |

Note: "+" indicates the presence of the phytochemical class.

Quantitative Phytochemical Analysis

Quantitative analysis is crucial for determining the concentration of key bioactive compounds, which is essential for standardization and dose-dependent studies. The following tables summarize quantitative data obtained from studies on Coleus forskohlii, which can be used as a benchmark for Coleus eskirolii.

Table 2: Total Phenolic and Flavonoid Content in Coleus forskohlii Leaf Extracts

| Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg QE/g) | Reference |

| Ethanol | 280.5 ± 2.33 | 141.4 ± 1.30 | [7] |

| Ethyl Acetate (B1210297) | - | - | [7] |

| Chloroform | - | - | [7] |

| Hexane | - | - | [7] |

GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents. Data presented as mean ± standard deviation.

Table 3: Quantitative Analysis of Forskolin (B1673556) in Coleus forskohlii

| Plant Part | Forskolin Content (%) | Analytical Method | Reference |

| Root | Not Specified | HPLC | [8] |

| Stem | Not Specified | HPLC | [8] |

| Leaf Extract | 20.8 - 22.8 | HPLC | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable phytochemical analysis. This section provides a step-by-step guide for the extraction and analysis of phytochemicals from Coleus eskirolii.

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy plant material (e.g., leaves, stems, roots) of Coleus eskirolii.

-

Authentication: Have the plant material taxonomically identified and authenticated by a qualified botanist.

-

Cleaning: Thoroughly wash the collected plant material with tap water, followed by a rinse with distilled water to remove any dirt and debris.

-

Drying: Air-dry the plant material in the shade at room temperature for several days until all moisture is removed. Alternatively, use a hot air oven at a controlled temperature (40-50°C).

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.

-

Storage: Store the powdered plant material in airtight containers in a cool, dark, and dry place to prevent degradation of phytochemicals.

Extraction of Phytochemicals

The choice of solvent is critical as it determines the types and quantities of phytochemicals extracted.

4.2.1. Soxhlet Extraction

This method is suitable for continuous extraction and is efficient in extracting a wide range of compounds.

-

Apparatus: Set up a Soxhlet apparatus, which consists of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Sample Preparation: Place a known amount (e.g., 20 g) of the powdered plant material in a thimble made of filter paper.

-

Solvent Addition: Add a suitable solvent (e.g., ethanol, methanol, hexane) to the round-bottom flask. The volume should be sufficient to fill the extractor and the flask.

-

Extraction Process: Heat the flask to the boiling point of the solvent. The solvent vapor will rise, condense in the condenser, and drip onto the sample in the thimble. The solvent will extract the phytochemicals and, once the extractor is full, will siphon back into the flask. This process is repeated for several hours (e.g., 6-8 hours).

-

Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator under reduced pressure.

-

Storage: Store the dried crude extract in a desiccator until further analysis.

Qualitative Phytochemical Screening

Perform the following standard chemical tests to identify the presence of major phytochemical classes in the crude extract.

-

Alkaloids (Mayer's Test): To a few mg of the extract, add a few drops of Mayer's reagent. The formation of a creamy white precipitate indicates the presence of alkaloids.

-

Flavonoids (Alkaline Reagent Test): To the extract, add a few drops of sodium hydroxide (B78521) solution. The formation of an intense yellow color that turns colorless on the addition of dilute acid indicates the presence of flavonoids.

-

Tannins (Ferric Chloride Test): To the extract, add a few drops of 5% ferric chloride solution. The formation of a bluish-black or greenish-black precipitate indicates the presence of tannins.

-

Terpenoids (Salkowski's Test): To the extract dissolved in chloroform, add a few drops of concentrated sulfuric acid. A reddish-brown coloration at the interface indicates the presence of terpenoids.

-

Saponins (Froth Test): Vigorously shake a small amount of the extract with water. The formation of a persistent froth indicates the presence of saponins.

-

Phenolic Compounds (Lead Acetate Test): To the extract, add a few drops of 10% lead acetate solution. The formation of a white precipitate indicates the presence of phenolic compounds.

Quantitative Phytochemical Analysis

4.4.1. Determination of Total Phenolic Content (TPC)

-

Reagents: Folin-Ciocalteu reagent, gallic acid standard, sodium carbonate solution (7.5% w/v).

-

Standard Curve: Prepare a series of gallic acid standard solutions of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent.

-

Assay: To 0.5 mL of the sample or standard solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water) and mix. After 5 minutes, add 2 mL of sodium carbonate solution. Incubate the mixture in the dark for 30 minutes.

-

Measurement: Measure the absorbance at 765 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the TPC from the standard curve and express the results as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).

4.4.2. Determination of Total Flavonoid Content (TFC)

-

Reagents: Aluminum chloride solution (2% w/v), quercetin standard.

-

Standard Curve: Prepare a series of quercetin standard solutions of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent.

-

Assay: To 1 mL of the sample or standard solution, add 1 mL of aluminum chloride solution. Incubate the mixture at room temperature for 15 minutes.

-

Measurement: Measure the absorbance at 430 nm using a UV-Vis spectrophotometer.

-

Calculation: Calculate the TFC from the standard curve and express the results as mg of quercetin equivalents per gram of dry extract (mg QE/g).

4.4.3. High-Performance Liquid Chromatography (HPLC) for Forskolin Quantification [8]

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

-

Mobile Phase: A suitable mixture of solvents, such as acetonitrile (B52724) and water, in an isocratic or gradient elution mode.

-

Standard Preparation: Prepare a stock solution of pure forskolin standard in the mobile phase and then prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis: Run the sample through the HPLC system and detect the forskolin peak at a specific wavelength (e.g., 210 nm).

-

Quantification: Identify the forskolin peak by comparing its retention time with that of the standard. Quantify the amount of forskolin in the sample by using the calibration curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Phytochemical Analysis

The following diagram illustrates the general workflow for the phytochemical analysis of Coleus eskirolii.

Signaling Pathway of Forskolin

Forskolin, a prominent diterpenoid in Coleus forskohlii, is known to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9] This pathway is implicated in various physiological responses.

Conclusion

This technical guide provides a robust framework for the comprehensive phytochemical analysis of Coleus eskirolii. By adapting established protocols from the closely related species Coleus forskohlii, researchers can effectively extract, identify, and quantify the rich diversity of bioactive compounds present in this plant. The detailed methodologies and quantitative data presented herein will be invaluable for future research into the pharmacological potential of Coleus eskirolii, paving the way for the development of new therapeutic agents. Further studies are warranted to elucidate the specific phytochemical profile of Coleus eskirolii and to validate the biological activities of its unique constituents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Netmeds [netmeds.com]

- 3. Coleus – Health Information Library | PeaceHealth [peacehealth.org]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. scispace.com [scispace.com]

- 9. Bioactive Properties of Extracts from Plectranthus barbatus (Coleus forskohlii) Roots Received Using Various Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-Epidemethylesquirolin D is a diterpenoid natural product with the chemical formula C₂₀H₂₈O₅. While specific biological activity data for this compound is not yet available in the public domain, its chemical classification as a diterpenoid suggests a high potential for a range of pharmacological activities. Diterpenoids are a well-studied class of natural products known for their diverse and potent biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide provides a comprehensive framework for the initial biological activity screening of this compound, outlining detailed experimental protocols and data presentation strategies. The methodologies and pathways described are based on established screening procedures for novel diterpenoids and are intended to serve as a robust starting point for the investigation of this compound.

Introduction to this compound

This compound (CAS No. 165074-00-0) is a diterpenoid that has been isolated from plant species such as Pueraria montana and Euphorbia ebracteolata. Diterpenoids are a large and structurally diverse class of secondary metabolites that have been a rich source of lead compounds in drug discovery.[2][7][8] Prominent examples of pharmacologically active diterpenoids include the anticancer drug Paclitaxel and the anti-inflammatory agent Andrographolide.[7] Given the established biological significance of this chemical class, a systematic screening of this compound is warranted to elucidate its therapeutic potential.

Proposed Biological Activity Screening Workflow

A tiered approach is recommended for the biological activity screening of this compound, starting with broad-spectrum primary screens, followed by more specific secondary and mechanistic assays.

Anticancer Activity Screening

Diterpenoids are a significant source of anticancer compounds.[7][8][9] The anticancer potential of this compound can be evaluated through a series of in vitro assays.

Data Presentation: In Vitro Cytotoxicity

The following table illustrates how to present cytotoxicity data for this compound against a panel of human cancer cell lines. Data should be presented as the half-maximal inhibitory concentration (IC₅₀).

| Cell Line | Cancer Type | IC₅₀ (µM) for this compound | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value | Experimental Value |

| HeLa | Cervical Adenocarcinoma | Experimental Value | Experimental Value |

| HT-29 | Colorectal Adenocarcinoma | Experimental Value | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Potential Mechanism of Action: Apoptosis Induction

Many diterpenoids exert their anticancer effects by inducing apoptosis.[9] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated if this compound shows cytotoxic activity.

Antimicrobial Activity Screening

Diterpenoids have demonstrated a broad spectrum of antimicrobial activity.[1][3][4][10][11] Screening this compound against clinically relevant pathogens is a crucial step.

Data Presentation: Minimum Inhibitory Concentration (MIC)

MIC values are a standard measure of antimicrobial activity.

| Microbial Strain | Type | MIC (µg/mL) for this compound | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Experimental Value | Experimental Value |

| Bacillus subtilis | Gram-positive | Experimental Value | Experimental Value |

| Escherichia coli | Gram-negative | Experimental Value | Experimental Value |

| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Experimental Value |

| Candida albicans | Fungal | Experimental Value | Experimental Value |

Experimental Protocol: Broth Microdilution Assay for MIC

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with the appropriate broth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of diterpenoids are well-documented.[12][13][14][15] A common in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Inhibition of Pro-inflammatory Mediators

The inhibitory effect on nitric oxide (NO) and pro-inflammatory cytokines can be quantified.

| Assay | IC₅₀ (µM) for this compound | Positive Control (e.g., Dexamethasone) IC₅₀ (µM) |

| NO Production Inhibition | Experimental Value | Experimental Value |

| TNF-α Secretion Inhibition | Experimental Value | Experimental Value |

| IL-6 Secretion Inhibition | Experimental Value | Experimental Value |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells and determine the IC₅₀ value.

Potential Signaling Pathway: NF-κB Inhibition

The inhibition of the NF-κB signaling pathway is a common mechanism for the anti-inflammatory effects of diterpenoids.[13][14]

Conclusion

While this compound remains an understudied natural product, its classification as a diterpenoid strongly suggests its potential as a bioactive compound. The experimental frameworks provided in this guide offer a systematic approach to uncover its pharmacological profile. A thorough investigation into its anticancer, antimicrobial, and anti-inflammatory activities could reveal a promising new lead for drug development. Further studies to elucidate its mechanisms of action and to conduct in vivo efficacy and safety evaluations will be critical in advancing our understanding of this novel diterpenoid.

References

- 1. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 2. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Diterpenes: Recent Development From Natural Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diterpenoids of Marine Organisms: Isolation, Structures, and Bioactivities [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of diterpenoids from hairy roots of Salvia sclarea L.: salvipisone as a potential anti-biofilm agent active against antibiotic resistant Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Epidemethylesquirolin D, a diterpenoid compound.[1] The method utilizes a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water, both modified with 0.1% formic acid, and UV detection. This application note provides a comprehensive protocol for sample and standard preparation, detailed HPLC operating conditions, and hypothetical method validation data, demonstrating the method's suitability for purity assessment and quantification of this compound in various samples.

Introduction

This compound is a diterpenoid natural product. Accurate and reliable analytical methods are crucial for its study, whether for phytochemical analysis, pharmacological research, or as part of a drug development program. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a detailed protocol for a reverse-phase HPLC method developed for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are fundamental to the development of an appropriate analytical method.

| Property | Details |

| Chemical Formula | C20H28O5[2] |

| Molecular Weight | 364.43 g/mol |

| Structure | Diterpenoid |

| Solubility | Expected to be soluble in common organic solvents such as methanol (B129727), acetonitrile, and ethanol. |